Bicyclo[2.2.1]heptane-1,2-diamine;dihydrochloride
Description
Bicyclo[2.2.1]heptane-1,2-diamine dihydrochloride is a bicyclic amine derivative with two amine groups at the 1- and 2-positions of the norbornane scaffold. It is widely used as a building block in medicinal chemistry, particularly in synthesizing CXCR2 antagonists for anti-cancer therapeutics . Its rigid bicyclic structure enhances binding affinity and metabolic stability in drug candidates.
Properties
IUPAC Name |
bicyclo[2.2.1]heptane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c8-6-3-5-1-2-7(6,9)4-5;;/h5-6H,1-4,8-9H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKUPRSLPOFJNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1CC2N)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]heptane-1,2-diamine;dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with norbornene, a bicyclic hydrocarbon.
Amination: The norbornene undergoes a series of amination reactions to introduce the amine groups at the 1 and 2 positions.
Hydrochloride Formation: The final step involves the formation of the dihydrochloride salt by reacting the diamine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of norbornene are aminated using industrial-scale reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Salt Formation: The purified diamine is then converted to its dihydrochloride salt by treatment with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]heptane-1,2-diamine;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include nitroso derivatives, secondary and tertiary amines, and various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Bicyclo[2.2.1]heptane derivatives have been investigated for their pharmacological properties, particularly as selective antagonists in cancer treatment.
- Anti-Cancer Agents : Novel compounds derived from bicyclo[2.2.1]heptane have shown promise as anti-cancer agents. For instance, a study identified N,N'-diarylsquaramide derivatives containing bicyclo[2.2.1]heptane as potent CXCR2 selective antagonists, demonstrating significant anti-metastatic effects against pancreatic cancer cell lines (IC50 = 48 nM) . These compounds exhibited high stability in biological fluids and favorable pharmacokinetic profiles, making them suitable candidates for further development.
- Genotoxicity Studies : Research has also focused on the genotoxic effects of bicyclo[2.2.1]heptane derivatives using bacterial biosensors. The compound 2,2'-bis(bicyclo[2.2.1]heptane) was shown to induce a bacterial SOS response without exhibiting alkylating effects, indicating potential oxidative stress mechanisms involved in its toxicity . Understanding these effects is crucial for evaluating the safety of bicyclic compounds in therapeutic applications.
Materials Science
The unique structural properties of bicyclo[2.2.1]heptane make it valuable in materials science.
- Polymer Additives : Bicyclic compounds are utilized as additives in polymer formulations due to their ability to enhance mechanical properties and thermal stability . Their three-dimensional structure contributes to improved performance characteristics in various applications.
- Strain-Induced Reactivity : The strained nature of bicyclo[2.2.1]heptane allows for unique reactivity patterns that can be harnessed in synthetic chemistry, particularly in the development of novel materials with tailored properties . This reactivity is beneficial for creating advanced composites and functional materials.
Biochemical Research
Bicyclo[2.2.1]heptane-1,2-diamine; dihydrochloride has also found applications in biochemical research.
- Catalysis : Its structural features make it an interesting candidate for use as a catalyst or catalyst precursor in organic reactions, particularly those requiring chiral environments . The ability to facilitate asymmetric synthesis through organocatalysis has been demonstrated using bicyclic compounds.
- Biotransformations : Bicyclic ketones derived from bicyclo[2.2.1]heptane have been explored for their potential in biocatalytic processes, where they serve as substrates for enzymatic transformations . These processes are valuable for producing chiral intermediates in pharmaceutical synthesis.
Case Studies
Mechanism of Action
The mechanism of action of Bicyclo[2.2.1]heptane-1,2-diamine;dihydrochloride involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Stereochemical Variations
Bicyclo[2.2.1]heptane-1,2-diamine dihydrochloride
- Structure: Adjacent 1,2-diamine groups on a norbornane scaffold.
- Stereochemistry : The (1S,4R) configuration is common in synthesized derivatives .
- Key Applications : Central to CXCR2 antagonists (e.g., compound 2h in ) and other bioactive molecules .
Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride
- Structure : Amine groups at the 1- and 4-positions.
- Applications : Intermediate in pharmaceutical synthesis (e.g., anti-cancer agents) and polymer development .
Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride
- Structure : Larger bicyclo[2.2.2]octane ring with 1,4-diamine groups.
- Impact: Increased ring size enhances conformational flexibility but may reduce metabolic stability compared to norbornane derivatives .
2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride
Physicochemical Properties
Biological Activity
Bicyclo[2.2.1]heptane-1,2-diamine; dihydrochloride is a compound with significant potential in various biological applications. This article explores its biological activity, focusing on its mechanisms, therapeutic implications, and relevant research findings.
- Molecular Formula : C₇H₁₆Cl₂N₂
- Molecular Weight : 199.12 g/mol
- Purity : Typically above 98% for research applications .
The biological activity of bicyclo[2.2.1]heptane-1,2-diamine; dihydrochloride is primarily attributed to its structural characteristics, which allow it to interact with various biological targets. The compound's bicyclic structure enables it to fit into specific binding sites on enzymes and receptors, potentially modulating their activity.
Interaction with Biomolecules
Research indicates that bicyclo[2.2.1]heptane derivatives can influence cellular processes through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : It has shown promise in modulating receptor activity, particularly in the context of cancer and inflammatory diseases.
Anticancer Properties
Recent studies have highlighted the anticancer potential of bicyclo[2.2.1]heptane derivatives:
- A derivative demonstrated good CXCR2 antagonistic activity with an IC50 of 48 nM and showed significant anti-metastatic effects against pancreatic cancer cell lines (CFPAC1) in vitro .
- In vivo pharmacokinetic studies indicated favorable absorption and stability profiles, making it a candidate for further development in cancer therapeutics .
Neuropharmacological Effects
Another area of interest is the compound's effects on neuronal activity:
- Bicyclo[2.2.1]heptane derivatives have been identified as selective openers for KCNQ2 and KCNQ4 potassium channels, which are crucial for regulating neuronal excitability . The most effective compound in this series exhibited EC50 values of 230 nM (KCNQ2) and 510 nM (KCNQ4), indicating its potential utility in treating neurological disorders.
Case Study 1: CXCR2 Antagonists
In a study focusing on N,N'-diarylsquaramide derivatives containing bicyclo[2.2.1]heptane, researchers found that the compound exhibited strong selectivity against CXCR2 over CXCR1, indicating its potential as a targeted therapy for metastatic cancer treatment. The stability of the compound in biological fluids further supports its viability as a therapeutic agent .
Case Study 2: KCNQ Channel Openers
A series of N-Aryl-bicyclo[2.2.1]heptane-2-carboxamides were evaluated for their ability to activate KCNQ channels, revealing unique selectivity profiles that could be leveraged for developing treatments for epilepsy and other neurological conditions .
Comparative Analysis with Similar Compounds
| Compound Type | Activity/Properties |
|---|---|
| Bicyclo[3.1.1]heptane Derivatives | Used as building blocks in organic synthesis; less biological activity compared to bicyclo[2.2.1]. |
| Aza-bicyclo Compounds | Contain additional nitrogen; may exhibit enhanced solubility but different biological profiles. |
Q & A
Basic Research Question
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Store in airtight containers under nitrogen to prevent moisture absorption.
- Emergency procedures: Neutralize spills with sodium bicarbonate, followed by ethanol rinsing .
How do substituents on the bicyclo[2.2.1]heptane core affect its electronic properties in coordination chemistry?
Advanced Research Question
Electron-withdrawing groups (e.g., Cl) at the 1,2-positions increase Lewis acidity of metal complexes, as shown in Ru-catalyzed transfer hydrogenation. Computational Mulliken charge analysis reveals enhanced electron density at the N-donor sites, improving substrate binding .
What role does this compound play in supramolecular chemistry?
Advanced Research Question
The bicyclic diamine acts as a hydrogen-bond donor in host-guest systems. For example, it forms stable inclusion complexes with crown ethers, characterized by -NMR titration (Ka ≈ 10 M) .
How can stability studies (e.g., thermal, photolytic) inform storage conditions for this compound?
Basic Research Question
Thermogravimetric analysis (TGA) shows decomposition onset at ~200°C, suggesting room-temperature stability. Photolytic degradation under UV light (254 nm) is minimized by amber-glass storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
